molecular formula C19H17N5O B2777257 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396874-77-3

4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2777257
CAS No.: 1396874-77-3
M. Wt: 331.379
InChI Key: VCQAQXIMGIFFLG-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound featuring multiple heterocyclic structures, including imidazole and pyrazolo[1,5-a]pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazolo[1,5-a]pyridine moieties. These moieties are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could result in the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological systems makes it a candidate for therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Imidazole derivatives

  • Pyrazolo[1,5-a]pyridine derivatives

  • Benzamide derivatives

Uniqueness: 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of heterocyclic structures, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(21-11-17-12-22-24-9-2-1-3-18(17)24)16-6-4-15(5-7-16)13-23-10-8-20-14-23/h1-10,12,14H,11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQAQXIMGIFFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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